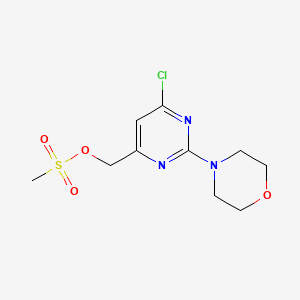

(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate

Description

“(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate” is a synthetic methanesulfonate ester featuring a pyrimidine core substituted with a morpholine ring and a chlorine atom. This structural complexity distinguishes it from simpler alkylating agents like methyl methanesulfonate (MMS, CAS 66-27-3). The compound’s morpholinopyrimidinyl group may enhance target specificity or alter pharmacokinetic properties compared to conventional methanesulfonate esters.

Properties

Molecular Formula |

C10H14ClN3O4S |

|---|---|

Molecular Weight |

307.75 g/mol |

IUPAC Name |

(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methyl methanesulfonate |

InChI |

InChI=1S/C10H14ClN3O4S/c1-19(15,16)18-7-8-6-9(11)13-10(12-8)14-2-4-17-5-3-14/h6H,2-5,7H2,1H3 |

InChI Key |

MHLSDOINPQDPDE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1=CC(=NC(=N1)N2CCOCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate typically involves multi-step organic reactions. One common method includes the chlorination of 2-morpholinopyrimidine, followed by the introduction of the methanesulfonate ester group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification step may involve methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, along with waste management protocols, are integral parts of the industrial process to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Hydrolysis: The methanesulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

Oxidation: Products depend on the extent of oxidation, potentially forming sulfoxides or sulfones.

Hydrolysis: The primary product is the corresponding alcohol, along with methanesulfonic acid.

Scientific Research Applications

Cancer Treatment

Research indicates that (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate is effective against various types of cancer, particularly those with mutations in the B-Raf gene, such as melanoma and colorectal cancer. A patent outlines its use as a therapeutic agent for treating conditions associated with excessive Raf kinase activity, providing evidence of its efficacy in preclinical models .

Modulation of Hsp70 Activity

The compound has also been implicated in the modulation of Heat Shock Protein 70 (Hsp70) , which is involved in protein folding and protection against cellular stress. Inhibiting Hsp70 activity may enhance the effectiveness of certain chemotherapy agents by promoting cancer cell death .

Inhibition of Tumor Growth

Studies have shown that (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate can inhibit tumor growth in various animal models. For instance, it has been reported to reduce tumor size and improve survival rates in models of breast cancer and gastrointestinal tumors .

Case Studies

Mechanism of Action

The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access or altering the enzyme’s conformation. Pathways involved in its action include signal transduction, metabolic regulation, and cellular proliferation.

Comparison with Similar Compounds

Research Implications and Gaps

While the provided evidence focuses on MMS, etoposide, and quercetin, extrapolating these findings to “(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate” requires caution. Future studies should:

Quantify its alkylating potency relative to MMS.

Characterize its p53-dependent transcriptional program using methodologies described in the evidence .

Evaluate dose-response nonlinearity to determine threshold behaviors.

Biological Activity

(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate is a compound that has garnered attention for its potential biological activity, particularly in the context of treating various myeloproliferative disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H12ClN3O3S

- Molecular Weight : 279.73 g/mol

- IUPAC Name : (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate

(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate primarily functions as a selective inhibitor of Janus kinase 2 (JAK2). JAK2 plays a crucial role in the signaling pathways of various cytokines and growth factors. The inhibition of JAK2 can lead to decreased proliferation of hematopoietic cells, making this compound particularly relevant in the treatment of disorders such as:

- Polycythemia vera (PV)

- Essential thrombocythemia

- Myelofibrosis

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity through its ability to inhibit JAK2-mediated signaling pathways. A study demonstrated that compounds with similar structures effectively reduced cell proliferation in JAK2 V617F mutant cells, which are commonly associated with myeloproliferative neoplasms.

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| JAK2 Inhibition | Reduced cell proliferation | |

| Cytokine Signaling Modulation | Altered immune response | |

| Antiproliferative Effects | Decreased growth in malignant cells |

Case Studies and Clinical Implications

Several studies have explored the clinical implications of using (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate as a therapeutic agent:

- Case Study on Polycythemia Vera : A clinical trial involving patients with PV showed that treatment with JAK inhibitors led to significant reductions in hematocrit levels and symptom relief. The compound was noted for its favorable safety profile compared to traditional therapies such as hydroxyurea.

- Research on Myelofibrosis : In preclinical models, the compound demonstrated potent activity against myelofibrosis cells, leading to apoptosis and reduced fibrosis in bone marrow samples.

- Efficacy Against Other Malignancies : Emerging evidence suggests that this compound may also have applications beyond myeloproliferative disorders, including potential efficacy against certain leukemias and lymphomas due to its broad-spectrum inhibition of JAK family kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.